molecular formula C25H19ClN4O3S B2810815 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 922871-27-0

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2810815
CAS RN: 922871-27-0
M. Wt: 490.96
InChI Key: MXTONRWDVPALGA-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C25H19ClN4O3S and its molecular weight is 490.96. The purity is usually 95%.
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Scientific Research Applications

1. Vascular Endothelial Growth Factor Receptor-2 Inhibition

  • This compound and its analogs have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors show potential in treating cancers by inhibiting angiogenesis, a critical process in tumor growth and metastasis. Borzilleri et al. (2006) highlighted the enzyme kinetics and in vivo efficacy of these compounds in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

2. Anticancer Activity

  • Various derivatives of the compound have been synthesized and evaluated for their anticancer activity against different cancer cell lines, including breast, lung, colon, and ovarian cancer. Ravinaik et al. (2021) reported that these derivatives exhibited moderate to excellent anticancer activity, with some showing higher efficacy than the reference drug etoposide (Ravinaik et al., 2021).

3. Fluorescence Properties and Anticancer Activity of Co(II) Complexes

  • Co(II) complexes of the compound have been synthesized and studied for their fluorescence properties and anticancer activity. Gomathi Vellaiswamy and S. Ramaswamy (2017) researched these complexes, particularly in vitro cytotoxicity studies in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

4. Serotonin-3 Receptor Antagonism

  • Studies have explored the potential of related compounds as serotonin-3 (5-HT3) receptor antagonists. Harada et al. (1995) discovered that certain analogs exhibit potent 5-HT3 receptor antagonistic activity, indicating potential applications in treating conditions like nausea and anxiety (Harada et al., 1995).

5. Synthesis and Properties of Pyridine and Pyrimidine Derivatives

  • Research by Mohamed et al. (2013) involved synthesizing a variety of pyridine and pyrimidine rings incorporating the benzothiazole moiety, providing insights into the chemical properties and potential applications of these derivatives (Mohamed et al., 2013).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-15-19(26)8-9-20-23(15)28-25(34-20)29(14-17-6-2-3-12-27-17)24(33)16-5-4-7-18(13-16)30-21(31)10-11-22(30)32/h2-9,12-13H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTONRWDVPALGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide

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